molecular formula C22H23ClN2O6 B11480527 2-amino-4-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11480527
M. Wt: 446.9 g/mol
InChI Key: QQRVEBGQQXXYNC-UHFFFAOYSA-N
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Description

2-amino-4-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzodioxole ring, a chromene moiety, and a nitrile group, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole intermediate, which is then functionalized with a chloropropyl group. This intermediate undergoes further reactions to introduce the chromene and nitrile functionalities.

    Benzodioxole Intermediate Preparation: The synthesis begins with the formation of the benzodioxole ring through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Chloropropyl Functionalization: The benzodioxole intermediate is then reacted with 2-chloropropanol in the presence of a base such as potassium carbonate to introduce the chloropropyl group.

    Chromene Formation: The chloropropyl-substituted benzodioxole is subjected to a cyclization reaction with a suitable aldehyde and an amine to form the chromene ring.

    Nitrile Introduction: Finally, the nitrile group is introduced through a reaction with a cyanating agent such as sodium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzodioxole ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxy groups.

    Reduction: Conversion of the nitrile group to a primary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound is investigated for its potential pharmacological activities. The presence of the benzodioxole and chromene moieties suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Studies may explore its efficacy as an anticancer agent, given the structural similarities to other known bioactive molecules.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism by which 2-amino-4-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4,6-dichloropyrimidine-5-carboxaldehyde: Another compound with a similar amino and nitrile functionality but different core structure.

    2-amino-4,7-dimethoxy-1,3-benzodioxole: Shares the benzodioxole moiety but lacks the chromene and nitrile groups.

    5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Contains the chromene and nitrile groups but lacks the benzodioxole moiety.

Uniqueness

The uniqueness of 2-amino-4-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23ClN2O6

Molecular Weight

446.9 g/mol

IUPAC Name

2-amino-4-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C22H23ClN2O6/c1-10(23)7-11-16(19(28-3)21-20(18(11)27-2)29-9-30-21)15-12(8-24)22(25)31-14-6-4-5-13(26)17(14)15/h10,15H,4-7,9,25H2,1-3H3

InChI Key

QQRVEBGQQXXYNC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C(=C2C(=C1OC)OCO2)OC)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)Cl

Origin of Product

United States

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